ZINC carbonate

概述

描述

碳酸锌是一种无机化合物,化学式为 ZnCO₃。它呈白色结晶粉末状,也称为菱锌矿或锌闪石。该化合物不溶于水,但溶于酸。 碳酸锌以菱锌矿的形式天然存在,是重要的锌矿石 .

准备方法

合成路线和反应条件: 碳酸锌可以通过多种方法合成:

沉淀法: 该方法涉及将可溶性锌盐(如硫酸锌)与碳酸钠溶液反应。

碳酸化法: 二氧化碳通过锌盐溶液,导致碳酸锌沉淀.

水热合成: 该方法使用高温高压生产高纯度碳酸锌晶体.

工业生产方法: 在工业环境中,碳酸锌通常通过用碳酸氢钾处理冷的硫酸锌溶液来生产。 加热后,它会转化为碱式碳酸锌 (Zn₅(CO₃)₂(OH)₆) .

反应类型:

与酸的反应: 碳酸锌与酸反应生成氯化锌并释放二氧化碳气体。例如:

分解反应: 加热时,碳酸锌分解成氧化锌和二氧化碳:

常用试剂和条件:

热量: 碳酸锌的分解需要加热.

主要产品:

氯化锌 (ZnCl₂): 碳酸锌与盐酸反应生成.

硫酸锌 (ZnSO₄): 碳酸锌与硫酸反应生成.

氧化锌 (ZnO): 碳酸锌分解后生成.

科学研究应用

Scientific Research Applications

Zinc carbonate is utilized in various scientific studies, particularly in toxicology and material science. It has been characterized for use as a dietary source of zinc in rodent studies to investigate the effects of zinc deficiency and excess. Research indicates that this compound can be beneficial in understanding the bioavailability of zinc compounds and their implications for health outcomes .

Case Study: Rodent Toxicity and Carcinogenicity Study

- Objective : To characterize this compound basic as a dietary source of zinc.

- Methods : Analytical techniques such as X-ray diffraction and infrared spectroscopy were employed.

- Findings : The study confirmed the stability of this compound at ambient temperature and its suitability for dietary supplementation in research settings .

Pharmaceuticals

This compound plays a crucial role in the pharmaceutical industry. Its applications include:

- Antacid Properties : Used to alleviate indigestion and heartburn.

- Dermatological Treatments : Effective in treating skin conditions like acne and eczema due to its antiseptic properties .

- Wound Healing : Promotes healing and soothes irritated skin.

Table 1: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Antacid | Alleviates indigestion and heartburn |

| Skin Treatments | Used in creams for acne, eczema |

| Wound Healing | Soothes irritation and promotes healing |

Agriculture

In agriculture, this compound is used primarily as a fertilizer to address zinc deficiency in soils, which is crucial for plant growth. It also serves as a fungicide and bactericide, enhancing crop yield and quality.

Table 2: Agricultural Applications of this compound

| Application | Benefits |

|---|---|

| Fertilizers | Provides essential zinc nutrients |

| Crop Protection | Controls fungal and bacterial diseases |

Rubber Production

This compound is extensively used in the rubber industry as an activator in the vulcanization process. It enhances the mechanical properties of rubber products, making it essential for manufacturing tires, seals, and gaskets.

Table 3: Rubber Production Applications

| Product Type | Role of this compound |

|---|---|

| Tires | Improves elasticity and durability |

| Seals | Acts as a filler enhancing mechanical properties |

Cosmetics

The cosmetic industry benefits from this compound due to its fungicidal and antiseptic properties. It is commonly found in products such as sunscreens, shampoos, and lotions.

Table 4: Cosmetic Applications of this compound

| Product Type | Function |

|---|---|

| Sunscreens | Provides UV protection |

| Shampoos | Acts as an opacifier for cloudy appearance |

Industrial Applications

This compound is also utilized in various industrial sectors including ceramics, glass production, paints, and coatings. Its ability to enhance thermal stability and optical clarity makes it valuable in these applications.

Table 5: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Ceramics | Modifies glazes for opacity |

| Glass Production | Improves melting temperature |

| Paints | Acts as a pigment enhancing color vibrancy |

作用机制

碳酸锌的作用机制涉及它释放锌离子的能力,锌离子在各种生物过程中起着至关重要的作用。 锌离子作为许多酶的辅因子,促进催化、结构和调节功能 . 在农业中,碳酸锌纳米粒子增强了植物中锌的内化,促进生长并提供抗真菌特性 .

相似化合物的比较

碳酸锌可以与其他类似化合物进行比较,例如:

碳酸钙 (CaCO₃): 两种化合物具有相似的结构,但与碳酸钙相比,碳酸锌在水中的溶解度更低.

碳酸镁 (MgCO₃): 与碳酸锌一样,碳酸镁也不溶于水,加热时分解生成氧化镁和二氧化碳.

碳酸铁 (FeCO₃):

碳酸锌独特的性质,如释放锌离子的能力及其在各个领域的应用,使其在科学研究和工业应用中都成为宝贵的化合物。

化学反应分析

Thermal Decomposition

Zinc carbonate decomposes upon heating (>300°C) to form zinc oxide (ZnO) and carbon dioxide (CO₂):

Key Data

-

Kinetics : Reaction proceeds via a contracting sphere model under specific CO₂ pressures .

-

Product Stability : ZnO formed is stable and non-reactive under standard conditions .

| Parameter | Value | Source |

|---|---|---|

| Decomposition Temp. | 300°C | |

| CO₂ Release | 1 mole per mole ZnCO₃ |

Reaction with Acids

ZnCO₃ reacts with acids (e.g., HCl, H₂SO₄) to produce zinc salts, water, and CO₂ gas:

Observations

Reactivity Table

| Acid | Product | Solubility |

|---|---|---|

| Hydrochloric (HCl) | ZnCl₂ | Soluble |

| Sulfuric (H₂SO₄) | ZnSO₄ | Soluble |

| Acetic (CH₃COOH) | Zn(CH₃COO)₂ | Partially |

Reaction with Bases

In alkaline environments, ZnCO₃ reacts with bases like NaOH to form zinc hydroxide (Zn(OH)₂):

Key Findings

Formation of Basic this compound

Under hydrothermal conditions or exposure to CO₂ and water vapor, ZnCO₃ transforms into basic this compound (Zn₅(CO₃)₂(OH)₆):

Conditions

Geological and Industrial Reactions

-

Smithsonite Formation : Natural ZnCO₃ deposits form via reaction of zinc sulfate solutions with limestone :

-

Copper Replacement : In mineralogical contexts, ZnCO₃ reacts with copper sulfate to form malachite (Cu₂CO₃(OH)₂) :

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Water Solubility | 10 mg/L at 15°C | |

| Solubility in Acids | High (forms Zn²⁺ salts) | |

| Stability in Air | Stable (hygroscopic) |

属性

CAS 编号 |

3486-35-9 |

|---|---|

分子式 |

CH2O3Zn |

分子量 |

127.4 g/mol |

IUPAC 名称 |

carbonic acid;zinc |

InChI |

InChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4); |

InChI 键 |

ONIOAEVPMYCHKX-UHFFFAOYSA-N |

杂质 |

CADMIUM IS A MINOR CONSTITUENT OF SMITHSONITE. |

SMILES |

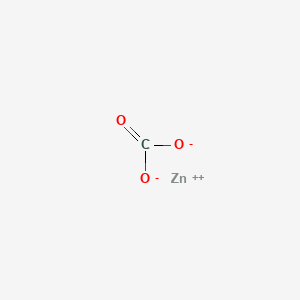

C(=O)([O-])[O-].[Zn+2] |

规范 SMILES |

C(=O)(O)O.[Zn] |

颜色/形态 |

WHITE RHOMBIC CRYSTALS WHITE, CRYSTALLINE POWDER RHOMBOHEDRAL STRUCTURE |

密度 |

4.398 at 68 °F (USCG, 1999) - Denser than water; will sink 4.4 g/cu cm |

熔点 |

Loses CO2 at 572 °F = 300 °F = 573.2 °F (USCG, 1999) |

Key on ui other cas no. |

3486-35-9 51839-25-9 |

物理描述 |

Zinc carbonate appears as a white crystalline solid or powder that is insoluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used in pharmaceuticals, to make other zinc compounds, as a feed additive. Other Solid; Dry Powder White solid; [Hawley] White odorless powder; [MSDSonline] |

Pictograms |

Environmental Hazard |

溶解度 |

0.001 G/100 G OF WATER AT 15 °C; SOL IN DIL ACIDS, ALKALIES & SOLN OF AMMONIUM SALTS. INSOL IN AMMONIA, PYRIDINE & ACETONE Insol in alcohol |

同义词 |

zinc carbonate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of basic zinc carbonate?

A1: The molecular formula of basic this compound can vary, but a common form is Zn4(OH)6SO4·5H2O. This formula highlights the presence of sulfate and water molecules in the structure, making it distinct from simple this compound (ZnCO3). []

Q2: How does the structure of basic this compound influence its properties?

A2: Basic this compound often exhibits a unique hexagonal and laminar structure. Each slice is a regular hexagon, ranging from 0.1 to 100 microns in size, with thicknesses varying from a few to 20 microns. This distinct morphology makes it promising for applications in chemical synthesis, catalysis, photocatalysis, sensors, and nano devices. []

Q3: What happens when basic this compound is heated?

A3: Basic this compound decomposes upon heating, releasing carbon dioxide and water vapor, ultimately yielding zinc oxide. This thermal decomposition process is influenced by factors like heating rate, surrounding atmosphere, and the presence of other compounds. [, , , , , ]

Q4: Can the thermal decomposition of basic this compound be controlled?

A4: Yes, factors like carbon dioxide partial pressure can impact the thermal decomposition kinetics of basic this compound. Higher CO2 partial pressure has been shown to increase the starting temperature of the decomposition reaction. [, ]

Q5: What are some of the potential applications of basic this compound?

A5: Due to its unique laminar structure, basic this compound holds promise for applications in chemical synthesis, catalysis, photocatalysis, sensors, and nano devices. []

Q6: How is basic this compound used in the production of zinc oxide?

A6: Basic this compound serves as a precursor material for synthesizing zinc oxide. Calcination of basic this compound at temperatures around 350°C for a specific duration leads to the formation of zinc oxide nanoparticles. [, , ]

Q7: Are there specific advantages of using basic this compound as a precursor for zinc oxide nanoparticles?

A7: Yes, utilizing basic this compound as a precursor for zinc oxide nanoparticles offers several advantages. This method is cost-effective, environmentally friendly, and allows for control over the morphology and size of the resulting zinc oxide particles. [, , , ]

Q8: Can basic this compound be used in the remediation of industrial wastewater?

A8: Research suggests that basic this compound can play a role in removing iron from zinc sulfate solutions, a common challenge in industrial processes. Combining basic this compound with zinc oxide in the iron removal process has shown promising results in reducing iron content and improving filtration speed. []

Q9: Are there any environmental concerns related to basic this compound?

A9: While generally considered less toxic than zinc oxide nanoparticles, more research is needed to fully understand the potential environmental impact of basic this compound. This includes evaluating its effects on aquatic ecosystems and its potential for bioaccumulation. [, ]

Q10: How can the environmental impact of basic this compound be minimized?

A10: Minimizing the environmental impact of basic this compound involves responsible production practices, proper waste management, and exploring the use of biodegradable alternatives when possible. This might include optimizing synthesis routes to reduce waste generation and developing efficient recycling methods. [, ]

Q11: What are some key areas for future research on basic this compound?

A11: Future research on basic this compound could focus on:

- In-depth toxicity studies: Examining the potential long-term effects of basic this compound exposure on various organisms and ecosystems is crucial. [, ]

- Optimizing synthesis methods: Developing more sustainable and efficient methods for producing basic this compound with controlled particle size and morphology is essential. [, ]

- Expanding applications: Exploring the potential of basic this compound in areas like drug delivery systems, antimicrobial coatings, and energy storage devices could lead to novel applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。